molecular formula C23H23IN2O5S B306406 2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Cat. No. B306406
M. Wt: 566.4 g/mol
InChI Key: DVILSNIURRFFHA-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is synthesized using a specific method and has unique properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It may also inhibit the activity of certain enzymes that are essential for the survival of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant damage to normal cells. It has been shown to reduce tumor growth in animal models and has the potential to be used in combination with other chemotherapeutic agents to enhance their effectiveness.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide in lab experiments is its ability to selectively target cancer cells and bacteria/fungi without causing significant harm to normal cells. However, a limitation of this compound is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for research involving 2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide. One direction is to investigate its potential use as a chemotherapeutic agent in combination with other drugs. Another direction is to explore its antibacterial and antifungal properties further and develop new antibiotics based on this compound. Additionally, research could focus on improving the synthesis method of this compound to make it more readily available for research purposes.

Synthesis Methods

The synthesis of 2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide involves the reaction of 3-iodo-4-isopropoxy-5-methoxybenzaldehyde with 2-thioxo-1,3-thiazolidin-4-one in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with N-(4-methylphenyl)acetamide to yield the final product.

Scientific Research Applications

2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit antitumor activity and has the potential to be used as a chemotherapeutic agent. Additionally, this compound has been investigated for its antibacterial and antifungal properties, making it a possible candidate for the development of new antibiotics.

properties

Molecular Formula

C23H23IN2O5S

Molecular Weight

566.4 g/mol

IUPAC Name

2-[(5Z)-5-[(3-iodo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H23IN2O5S/c1-13(2)31-21-17(24)9-15(10-18(21)30-4)11-19-22(28)26(23(29)32-19)12-20(27)25-16-7-5-14(3)6-8-16/h5-11,13H,12H2,1-4H3,(H,25,27)/b19-11-

InChI Key

DVILSNIURRFFHA-ODLFYWEKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)I)OC(C)C)OC)/SC2=O

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)I)OC(C)C)OC)SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)I)OC(C)C)OC)SC2=O

Origin of Product

United States

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